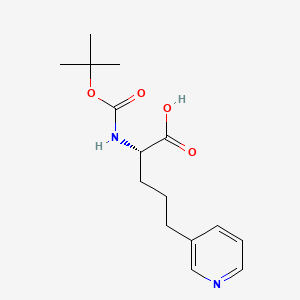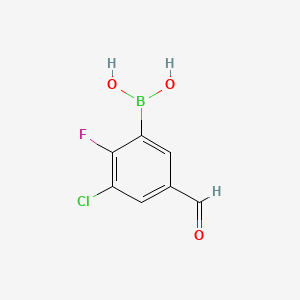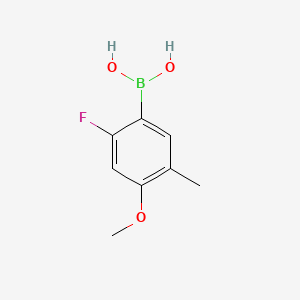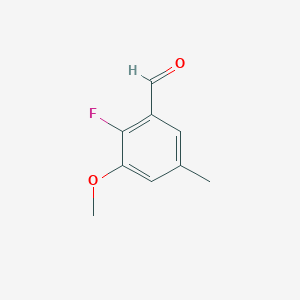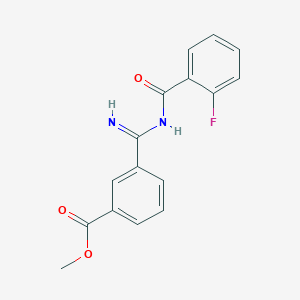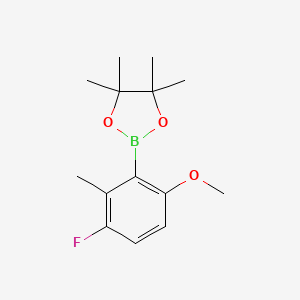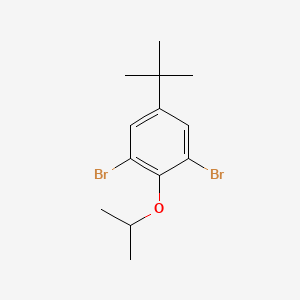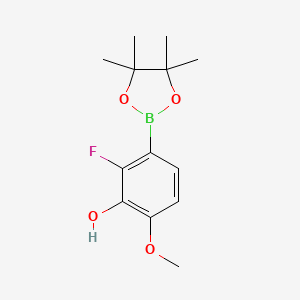![molecular formula C70H125N13O31 B14027456 5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide](/img/structure/B14027456.png)
5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide” is a complex organic molecule with multiple functional groups It is characterized by its intricate structure, which includes acetamido, dihydroxy, and hydroxymethyl groups, among others
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Common reagents used in these reactions include acetic anhydride, hydroxylamine, and various protecting groups to ensure the selective addition of functional groups.
Industrial Production Methods
Industrial production of such complex compounds often involves the use of automated synthesizers and large-scale reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Techniques such as chromatography and spectroscopy are employed to monitor the progress of the reactions and to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its ability to interact with a wide range of molecular targets
Properties
Molecular Formula |
C70H125N13O31 |
|---|---|
Molecular Weight |
1644.8 g/mol |
IUPAC Name |
5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide |
InChI |
InChI=1S/C70H125N13O31/c1-45(87)79-58-64(100)61(97)48(39-84)112-67(58)109-27-7-4-13-51(90)72-20-10-23-75-54(93)16-31-106-42-70(82-57(96)19-30-103-35-37-105-38-36-104-34-26-78-83-71,43-107-32-17-55(94)76-24-11-21-73-52(91)14-5-8-28-110-68-59(80-46(2)88)65(101)62(98)49(40-85)113-68)44-108-33-18-56(95)77-25-12-22-74-53(92)15-6-9-29-111-69-60(81-47(3)89)66(102)63(99)50(41-86)114-69/h48-50,58-69,84-86,97-102H,4-44H2,1-3H3,(H,72,90)(H,73,91)(H,74,92)(H,75,93)(H,76,94)(H,77,95)(H,79,87)(H,80,88)(H,81,89)(H,82,96)/t48-,49-,50-,58-,59-,60-,61+,62+,63+,64-,65-,66-,67-,68-,69-/m1/s1 |
InChI Key |
QNGSUVMZQPQMPB-CNCRQLPOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-])CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-])CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
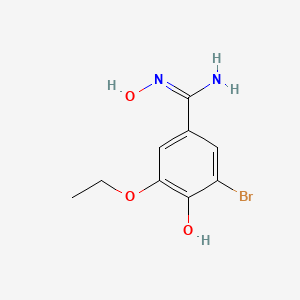
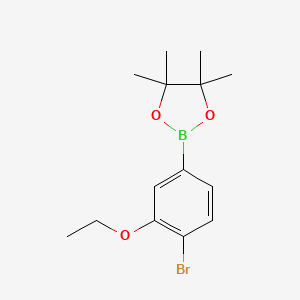
![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)
